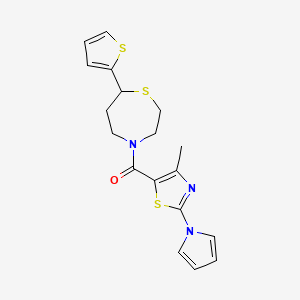
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
描述
The compound "(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" features a thiazole ring substituted with a 1H-pyrrol-1-yl group and a 4-methyl moiety, linked via a methanone bridge to a 1,4-thiazepane ring bearing a thiophen-2-yl substituent.
属性
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS3/c1-13-16(25-18(19-13)21-7-2-3-8-21)17(22)20-9-6-15(24-12-10-20)14-5-4-11-23-14/h2-5,7-8,11,15H,6,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFCJFRFHQDXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that incorporates multiple heterocyclic rings known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole Ring : Known for antimicrobial and anticancer activities.
- Pyrrole Moiety : Associated with neuroprotective effects.
- Thiazepane Ring : May enhance binding affinity to biological targets.
The molecular formula of the compound is , and it has a molecular weight of approximately 356.39 g/mol.
Antimicrobial Activity
Compounds containing thiazole and pyrrole rings have shown significant antimicrobial properties. Research indicates that derivatives of these compounds can inhibit bacterial growth and exhibit antifungal activity. The specific compound's structure suggests potential efficacy against various pathogens, although empirical testing is required to confirm this activity.
Anticancer Properties
Studies on similar thiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation. Mechanisms may include:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways involved in tumor growth.
For instance, a related thiazole derivative was found to suppress cell growth while enhancing glucose uptake rates in cancer cell lines, indicating its potential as an anticancer agent .
Neuroprotective Effects
Pyrrole-containing compounds are often investigated for their neuroprotective properties. These compounds may protect neuronal cells from damage in models of neurodegenerative diseases. The presence of a pyrrole moiety in the compound enhances its potential for neuroprotection through mechanisms such as antioxidant activity and modulation of neuroinflammatory responses.
The biological activity of this compound likely involves interactions with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Case Studies and Research Findings
相似化合物的比较
Structural Analog: (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Key Differences :
Thiophene-Thiazepane Derivatives ()
Compounds such as (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) and 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (10) share methanone bridges and fused thiophene systems but differ in core architecture:
- Electronic Properties: Compound 7b’s bis-pyrazole-thienothiophene system introduces strong electron-withdrawing effects (C=O, NH₂), whereas the target compound’s thiazole-pyrrole group provides mixed electronic characteristics. The cyanopyrimidine groups in compound 10 enhance planar rigidity, contrasting with the target’s flexible thiazepane .
Spectral Data :
Computational Insights ()
For example:
- The thiazole’s electron-deficient nature may create distinct ESP surfaces compared to pyrazole or thiophene cores.
- Thiazepane’s flexibility might reduce topological steric hindrance relative to fused thienothiophene systems .
Research Implications and Gaps
- Bioactivity : The target compound’s thiazole-pyrrole moiety may offer unique kinase inhibition profiles compared to pyrazole-based analogs, warranting enzymatic assays.
- Synthetic Challenges : The steric bulk of the 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl group could complicate cyclization steps, necessitating optimized conditions (e.g., microwave-assisted synthesis).
- Data Limitations : Absence of experimental spectral or pharmacological data for the target compound highlights the need for future studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


